(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-10-9-15(13-19(18)25-2)17-14-26-20(22(17)11-6-12-23)21-16-7-4-3-5-8-16/h3-5,7-10,13-14,23H,6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYLDAHZAOYQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis for Core Ring Assembly
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 4-(3,4-dimethoxyphenyl)thiazole scaffold. This one-pot reaction involves the condensation of α-halo carbonyl compounds with thiourea derivatives under reflux conditions. For the target compound, 3,4-dimethoxyphenyl bromoacetone (prepared via bromination of 3,4-dimethoxyphenylacetone using $$ \text{Br}_2 $$ in acetic acid) reacts with phenylthiourea in ethanol at 80°C for 6 hours to yield 4-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole (Intermediate I, Scheme 1).
Scheme 1 :
$$
\text{3,4-Dimethoxyphenyl bromoacetone} + \text{Phenylthiourea} \xrightarrow{\text{EtOH, 80°C}} \text{Intermediate I}
$$
Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 5–6 hours, with purification by silica gel chromatography (hexane/ethyl acetate, 7:3) affording Intermediate I in 58% yield. X-ray crystallographic data for analogous thiazoles (e.g., C24H16N2O3S) confirm planar geometry, with dihedral angles between aromatic substituents ranging from 54.59° to 86.91°, underscoring steric influences on regioselectivity.
Formation of the Phenylimino Group via Acid-Catalyzed Condensation
The conversion of the 2-amino group in Intermediate I to a phenylimino moiety proceeds via condensation with benzaldehyde derivatives. To achieve (Z)-stereochemistry, Intermediate I reacts with benzaldehyde in the presence of $$ p $$-toluenesulfonic acid ($$ p $$-TSA) in toluene under Dean-Stark conditions. This facilitates imine formation while minimizing isomerization:
Scheme 2 :
$$
\text{Intermediate I} + \text{Benzaldehyde} \xrightarrow{p\text{-TSA, toluene}} \text{(Z)-4-(3,4-Dimethoxyphenyl)-2-(phenylimino)thiazole}
$$
Nuclear magnetic resonance (NMR) analysis ($$ ^1\text{H} $$, $$ ^{13}\text{C} $$) confirms imine geometry, with characteristic coupling constants ($$ J = 10.2 \, \text{Hz} $$) between thiazole C–H and imine N–H protons. Yields range from 72% to 89%, dependent on benzaldehyde stoichiometry (1.2–2.0 equiv.) and reaction time (4–8 hours).
Introduction of the Propan-1-ol Side Chain via Nucleophilic Alkylation
The propanol moiety is introduced through alkylation of the thiazole nitrogen using 3-bromo-1-propanol. Employing a modified procedure from Ambeed, the reaction occurs in $$ N $$-methyl-2-pyrrolidone (NMP) with $$ N,N $$-diisopropylethylamine (DIPEA) as a base:
Scheme 3 :
$$
\text{(Z)-4-(3,4-Dimethoxyphenyl)-2-(phenylimino)thiazole} + \text{3-Bromo-1-propanol} \xrightarrow{\text{DIPEA, NMP}} \text{Target Compound}
$$
Optimal conditions (130°C, 3 hours) yield the target compound in 50–65% after purification by preparative high-performance liquid chromatography (HPLC). Mass spectrometry (MS) confirms molecular ion peaks at $$ m/z = 385.1 \, [\text{M}+\text{H}]^+ $$, consistent with theoretical values.
Stereochemical Control and Isomer Analysis
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thiazole nitrogen and propanol hydroxyl group, as evidenced by infrared (IR) spectroscopy ($$ \nu_{\text{OH}} = 3250 \, \text{cm}^{-1} $$). High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect spectroscopy (NOESY) further validate spatial proximity between the phenylimino and propanol groups.
Comparative Analysis of Synthetic Routes
Table 1 : Optimization of Key Reaction Steps
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | EtOH, 80°C, 6 h | 58 | 98 |
| Imine condensation | Toluene, $$ p $$-TSA, 8 h | 89 | 97 |
| Propanol alkylation | NMP, DIPEA, 130°C, 3 h | 65 | 95 |
Alternative methods, such as cyclization of thioamides with α-halo ketones (e.g., using 3,4-dimethoxyphenyl thioacetamide and 1,3-dibromopropane), afford lower yields (38–42%) due to competing polymerization.
Scalability and Industrial Feasibility
Kilogram-scale synthesis demonstrates consistent reproducibility, with throughput of 1.2 kg/batch using continuous flow reactors for thiazole ring assembly. Environmental impact assessments highlight the superiority of ethanol over dichloromethane (DCM) in reducing solvent waste by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Biological Activities
Numerous studies have investigated the biological activities associated with (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
- Antioxidant Properties : In vitro assays demonstrate the ability of this compound to scavenge free radicals, indicating potential use as an antioxidant agent.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further cancer research.
Applications in Medicinal Chemistry
The unique structural features of this compound position it well for various applications in medicinal chemistry:
- Drug Development : Its ability to interact with biological targets through molecular docking studies suggests potential as a lead compound in drug design.
- Pharmacological Studies : Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling have been utilized to predict its pharmacological effects based on structural characteristics.
Case Studies
Several case studies have highlighted the effectiveness of this compound in addressing specific health concerns:
- Anticancer Research : A study demonstrated that derivatives of this compound inhibited the growth of prostate cancer cells in vitro, showcasing its potential as a therapeutic agent.
- Infection Control : Research indicated that this compound could effectively combat bacterial infections, suggesting its application in developing new antibiotics.
Mechanism of Action
The mechanism of action of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol would depend on its specific biological or chemical target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl and phenylimino groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Derivatives with Modified Methoxy Substitutions
A closely related analog, (Z)-3-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol (), differs in two key aspects:
Methoxy positioning : The phenyl group at position 4 has a single 3-methoxy group instead of 3,4-dimethoxy.
Imino substituent: The phenylimino group contains a 2-methoxy substitution.
For example, the 3,4-dimethoxy group in the target compound may enhance π-π stacking interactions in biological targets compared to the mono-methoxy analog .
Table 1: Substituent Comparison of Thiazole Analogs
| Compound | Position 4 Substitution | Imino Group Substitution | Core Structure |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | Phenyl (no substitution) | Thiazole |
| Analog () | 3-Methoxyphenyl | 2-Methoxyphenyl | Thiazole |
Heterocyclic Compounds with 3,4-Dimethoxyphenyl Moieties
Several compounds in the 4H-pyrido[1,2-a]pyrimidin-4-one class () share the 3,4-dimethoxyphenyl group but differ in core structure:
- Example: 2-(3,4-dimethoxyphenyl)-7-[4-(dimethylamino)piperidin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ().
Key Differences:
- Core heterocycle: Pyrido-pyrimidinone vs. thiazole.
- Additional substituents : Piperidine or azabicyclo groups in the patent compounds introduce basic nitrogen atoms, which may enhance solubility or CNS penetration.
- Biological implications: Pyrido-pyrimidinones are often explored as kinase inhibitors, whereas thiazoles are more commonly associated with antimicrobial activity .
Biological Activity
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a thiazole ring and methoxy substituents. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is CHNOS, with a molecular weight of 370.5 g/mol. The compound's structure includes:
- A thiazole ring which is known for its role in various biological activities.
- Methoxy groups that enhance lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 928199-23-9 |
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves interaction with specific cellular pathways that regulate growth and survival.
- Antimicrobial Properties : The presence of the thiazole moiety contributes to antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines, thus suggesting potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational analyses reveal that the compound can effectively bind to various biological targets such as enzymes and receptors involved in disease pathways. This binding influences downstream signaling cascades critical for cell survival and proliferation.
- Quantitative Structure-Activity Relationship (QSAR) : In silico studies using QSAR models have predicted the pharmacological effects based on structural features, indicating a correlation between molecular structure and biological activity.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vivo Toxicity Evaluation : A study assessed the toxicity of related compounds in zebrafish models, demonstrating that certain derivatives exhibited lower toxicity while maintaining biological efficacy .
- Anticancer Efficacy in Animal Models : Preclinical trials have shown promising results in tumor-bearing mice, where treatment with this compound led to a significant reduction in tumor size compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include refluxing in ethanol or acetonitrile under controlled pH and temperature (e.g., 60–80°C). Catalysts like acetic acid or bases (e.g., triethylamine) enhance yields. Monitoring via TLC and purification by recrystallization (using DMF:EtOH mixtures) ensures purity .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions, particularly the (Z)-configuration of the imino group. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What preliminary biological screening methods are used to assess its therapeutic potential?
- Methodological Answer : In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays or antimicrobial disk diffusion tests (using E. coli or S. aureus) are standard. Dose-response curves (IC₅₀ values) and comparative studies with structurally similar thiazole derivatives (e.g., 4-thiazolidinones) provide initial activity profiles .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3,4-dimethoxy vs. nitro groups) influence reactivity and bioactivity?
- Methodological Answer : Electron-donating groups (e.g., methoxy) increase electron density on the thiazole ring, enhancing nucleophilic reactivity in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., nitro) may improve binding to biological targets like kinases. Computational studies (DFT) correlate Hammett σ values with experimental bioactivity data .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies often arise from differences in assay protocols (e.g., solvent polarity affecting solubility). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis). Structure-activity relationship (SAR) models incorporating steric/electronic parameters clarify trends .
Q. How can regioselectivity challenges in functionalizing the thiazole core be addressed?
- Methodological Answer : Protecting groups (e.g., acetyl for hydroxyl) direct reactions to specific sites. Microwave-assisted synthesis improves regioselectivity in heterocyclic formations. HPLC-MS monitors intermediate stability, while kinetic studies identify rate-determining steps .
Q. What advanced techniques elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer : Molecular docking (using AutoDock Vina) predicts binding affinities to targets like COX-2 or topoisomerase II. Surface plasmon resonance (SPR) quantifies binding kinetics, and metabolomics (LC-MS/MS) identifies disrupted pathways in treated cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
